molecular formula C7H5F4NO B1326554 2-Fluoro-3-(trifluoromethoxy)aniline CAS No. 1159512-64-7

2-Fluoro-3-(trifluoromethoxy)aniline

Cat. No. B1326554
CAS RN: 1159512-64-7
M. Wt: 195.11 g/mol
InChI Key: LSRVHFQASBQSGA-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)aniline is a fluorinated aniline derivative that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of fluorine atoms and the trifluoromethoxy group in its structure can significantly alter the physical and chemical properties of the molecule, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and advanced materials.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives, such as 2-Fluoro-3-(trifluoromethoxy)aniline, can be achieved through various synthetic routes. One approach involves the copper/B2pin2-catalyzed difluoroacetylation of aniline via C-H activation followed by intramolecular amidation, which has been shown to be an efficient method for producing difluoroacetylated products regioselectively . This strategy has been utilized to synthesize complex molecules, such as EP3 receptor antagonists, with improved yields compared to traditional methods.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-(trifluoromethoxy)aniline is characterized by the presence of a trifluoromethoxy group and a fluorine atom attached to the aniline ring. This structure is expected to influence the reactivity and stability of the molecule. The trifluoromethyl group, in particular, has been shown to undergo anionic activation, which can be used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines .

Chemical Reactions Analysis

The chemical reactivity of 2-Fluoro-3-(trifluoromethoxy)aniline is influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group. These substituents can activate the aniline ring towards nucleophilic substitution reactions. For instance, the anionically activated trifluoromethyl group has been employed in the synthesis of various heterocyclic compounds, demonstrating the synthetic versatility of fluorinated aniline derivatives .

Physical and Chemical Properties Analysis

Fluorinated anilines exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. For example, the synthesis and characterization of fluoro-substituted polyanilines have shown that these materials have distinct solubility profiles in organic solvents and exhibit different thermal properties compared to non-fluorinated analogs . The presence of fluorine can also affect the spectroscopic characteristics of these compounds, as evidenced by UV-VIS, FT-IR, and NMR spectroscopy studies .

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

  • Monodentate Transient Directing Group in Chemical Synthesis : 2-Fluoro-3-(trifluoromethoxy)aniline was utilized as a monodentate transient directing group for Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process efficiently produces amidated products, which can be transformed into valuable quinazoline and fused isoindolinone scaffolds, useful in medicinal chemistry (Wu et al., 2021).

Material Science and Polymer Chemistry

  • Synthesis of Novel Materials : Research indicates that 2-fluoro-3-(trifluoromethoxy)aniline derivatives play a crucial role in the synthesis and characterization of novel materials. For instance, Cu(II) and Pd(II) complexes derived from this compound have been synthesized and characterized, showing potential for various applications in material science, including antiproliferative potentials (Kasumov et al., 2016).

Advanced Pharmaceutical Research

  • Targeted Drug Design : The compound has been used in docking and quantitative structure–activity relationship studies, especially in designing c-Met kinase inhibitors. This research is pivotal for the development of targeted drug therapies, where specific molecular features of 2-Fluoro-3-(trifluoromethoxy)aniline derivatives contribute significantly to inhibitory activity (Caballero et al., 2011).

Quantum Chemistry and Spectroscopy

  • Vibrational Analysis and Molecular Studies : Studies involving vibrational analysis, such as Raman and infrared spectroscopy, have utilized derivatives of 2-Fluoro-3-(trifluoromethoxy)aniline. These studies are essential for understanding molecular interactions and properties in quantum chemistry (Revathi et al., 2017).

Environmental and Agricultural Research

  • Herbicide Development : Research on the synthesis of novel herbicidal compounds has incorporated 2-Fluoro-3-(trifluoromethoxy)aniline derivatives. These studies contribute to the development of effective and potentially environmentally friendly herbicides (Wu et al., 2011).

Safety and Hazards

This chemical is considered hazardous. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRVHFQASBQSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649102
Record name 2-Fluoro-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethoxy)aniline

CAS RN

1159512-64-7
Record name 2-Fluoro-3-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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